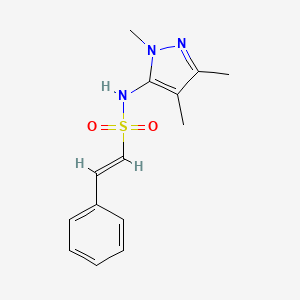

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide

Description

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide is a sulfonamide derivative featuring an ethenesulfonamide backbone linked to a 2,4,5-trimethylpyrazole moiety. Its stereochemistry (E-configuration) and substitution pattern on the pyrazole ring are critical for its physicochemical and biological properties.

Properties

IUPAC Name |

(E)-2-phenyl-N-(2,4,5-trimethylpyrazol-3-yl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2S/c1-11-12(2)15-17(3)14(11)16-20(18,19)10-9-13-7-5-4-6-8-13/h4-10,16H,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIKHSRIOKKVJB-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N(N=C1C)C)NS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,4,5-trimethylpyrazol-3-amine with phenylacetic acid chloride in the presence of a suitable base, followed by sulfonation to introduce the ethenesulfonamide group.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form phenylquinone.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like ammonia (NH₃) can be used for substitution reactions.

Major Products Formed:

Oxidation: Phenylquinone

Reduction: (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethanamine

Substitution: Various substituted sulfonamides

Scientific Research Applications

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide has several scientific research applications:

Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound has shown potential as a bioactive molecule in biological assays, contributing to the study of enzyme inhibition and receptor binding.

Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound's unique properties make it suitable for use in material science, such as in the development of advanced polymers and coatings.

Mechanism of Action

The mechanism by which (E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, in its role as an anti-inflammatory agent, the compound may inhibit key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its anticancer properties may be attributed to its ability to interfere with cell proliferation and apoptosis pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: N-(Phenylcarbamoyl)-4-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridinesulfonamide

This compound (referred to as Compound 24 in ) shares a sulfonamide core and a trimethylpyrazole group but differs in key structural aspects:

- Backbone : Compound 24 has a pyridine-sulfonamide scaffold, whereas the target compound features an ethenesulfonamide group.

- Substituent Positions : The pyrazole ring in Compound 24 is substituted at the 3,4,5-positions, compared to 2,4,5-substitution in the target compound.

- Functional Groups : Compound 24 includes a phenylcarbamoyl group, introducing a urea linkage absent in the target compound.

Table 1: Structural and Spectral Comparison

Key Findings:

Lumping Strategy for Sulfonamide Derivatives

highlights the "lumping" approach, where compounds with similar structures are grouped for modeling physicochemical or environmental behaviors. Both the target compound and Compound 24 could be lumped as "sulfonamide-pyrazole hybrids" due to shared features:

- Common Motifs : Sulfonamide linkage, trimethylpyrazole, aromatic systems.

- Predicted Similarities :

- Solubility : Low aqueous solubility due to hydrophobic methyl groups and aromatic rings.

- Degradation Pathways : Sulfonamide cleavage and pyrazole ring oxidation are likely shared degradation routes.

Table 2: Lumping-Based Property Predictions

| Property | Target Compound & Analog Group |

|---|---|

| LogP | High (~3.5–4.5) due to hydrophobic groups |

| Bioactivity | Potential kinase inhibition (pyrazole-SO₂ motifs) |

| Environmental Persistence | Moderate (slow sulfonamide hydrolysis) |

Research Implications and Gaps

- Biological Relevance : The ethenesulfonamide group in the target compound may confer distinct conformational rigidity compared to pyridine-sulfonamide analogs, affecting receptor binding.

- Data Limitations : Absence of explicit spectral or crystallographic data for the target compound necessitates reliance on analogs like Compound 24 for predictions.

Biological Activity

(E)-2-Phenyl-N-(2,4,5-trimethylpyrazol-3-YL)ethenesulfonamide is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 306.38 g/mol

- IUPAC Name : (E)-N-(2,4,5-trimethylpyrazol-3-yl)-2-phenylethenesulfonamide

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating several pharmacological effects:

- Antimicrobial Activity : Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown inhibition zones indicating effective bactericidal action.

- Anti-inflammatory Effects : The compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

- Antioxidant Activity : There is evidence suggesting that this compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular models.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been identified:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes.

- Receptor Modulation : It may interact with various receptors that mediate cellular responses to inflammation and oxidative stress.

Data Table: Biological Activities

| Activity Type | Effectiveness | Test Methodology |

|---|---|---|

| Antimicrobial | Significant inhibition | Disk diffusion method |

| Anti-inflammatory | Moderate reduction | ELISA for cytokine levels |

| Antioxidant | High scavenging ability | DPPH radical scavenging assay |

Case Studies and Research Findings

-

Antimicrobial Study :

- A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against Staphylococcus aureus. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antimicrobial activity.

-

Inflammation Model :

- In a murine model of inflammation, the administration of this compound significantly reduced paw edema compared to controls. Cytokine analysis revealed a decrease in IL-6 and TNF-alpha levels post-treatment.

-

Oxidative Stress Investigation :

- A study focused on its antioxidant properties demonstrated that treatment with the compound reduced malondialdehyde (MDA) levels in liver tissues by 40%, suggesting a protective effect against oxidative damage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.